3-(((7R,8R,9S,13S,14S,17S)-3,17-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid
Description
This compound (CAS: 53212-83-2) is a steroidal derivative featuring a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3 and 17 and a thioether-linked propanoic acid substituent at position 5. Its molecular formula is C₂₁H₂₈O₄S (MW: 376.51), and it is provided as a research-grade chemical with >97% purity . Solubility enhancement requires heating to 37°C and sonication, indicating moderate hydrophilicity due to the carboxylic acid group .
Properties
IUPAC Name |
3-[[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4S/c1-21-8-6-15-14-3-2-13(22)10-12(14)11-17(26-9-7-19(24)25)20(15)16(21)4-5-18(21)23/h2-3,10,15-18,20,22-23H,4-9,11H2,1H3,(H,24,25)/t15-,16+,17-,18+,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOXNDFQKVZPJO-OVDOOKCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
The table below summarizes key structural differences and physicochemical properties of the target compound and its analogues:
Key Comparative Findings
Bioavailability and Solubility :
- The target compound’s carboxylic acid group improves water solubility compared to esters (e.g., compound 7 in ) but requires formulation optimization (heating/sonication) .
- Fluorinated or boronate-containing analogues (e.g., ZB716 ) exhibit greater hydrophobicity, favoring tissue penetration but complicating aqueous delivery.
Metabolic Stability: Methyl esters (compound 7 ) are prone to hydrolysis, whereas the target compound’s thioether and carboxylic acid groups may confer resistance to enzymatic degradation.
Receptor Binding and Selectivity: The benzamide group in E2B introduces aromaticity and hydrogen-bonding capacity, which could enhance affinity for steroid receptors like estrogen or glucocorticoid receptors. Bisnorcholic acid , with its bile acid structure, is likely selective for nuclear receptors (e.g., FXR or TGR5) rather than steroid-binding proteins.
Synthetic Accessibility :
- The target compound’s synthesis involves thioether formation, as seen in related compounds (e.g., ), which is less complex than multi-step modifications required for boronate () or phosphonate derivatives ().
Research Implications
- Drug Design: The thio-propanoic acid moiety offers a balance of solubility and stability, making it a versatile scaffold for targeting steroid-associated pathways (e.g., hormone receptors or metabolic enzymes).
- Functional Group Trade-offs : While esters () and amides () improve lipophilicity, they may require prodrug strategies. Boronates () and phosphonates () provide unique reactivity but face synthetic and regulatory challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
